molecular formula C10H5Cl3F3N B3041036 2-Chloro-3-[2,6-dichloro-4-(trifluoromethyl)phenyl]propanenitrile CAS No. 258518-45-5

2-Chloro-3-[2,6-dichloro-4-(trifluoromethyl)phenyl]propanenitrile

Cat. No.: B3041036
CAS No.: 258518-45-5
M. Wt: 302.5 g/mol
InChI Key: SNWKIBZOADQKKI-UHFFFAOYSA-N
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Description

2-Chloro-3-[2,6-dichloro-4-(trifluoromethyl)phenyl]propanenitrile is a fluorinated organic compound characterized by the presence of chlorine and trifluoromethyl groups on its aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-[2,6-dichloro-4-(trifluoromethyl)phenyl]propanenitrile typically involves the following steps:

  • Halogenation: The starting material, 2,6-dichloro-4-(trifluoromethyl)benzene, undergoes halogenation to introduce the chlorine atom at the 2-position.

  • Nitrile Formation: The halogenated compound is then subjected to a nitrile-forming reaction, often using reagents such as cyanide salts or ammonia derivatives.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled reactions under specific conditions to ensure high yield and purity. The process involves the use of specialized equipment and catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-[2,6-dichloro-4-(trifluoromethyl)phenyl]propanenitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of the corresponding amine or alcohol derivatives.

  • Substitution: Substitution reactions can occur at the aromatic ring, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various electrophilic and nucleophilic substitution reactions can be performed using reagents like halogens, alkyl halides, and amines.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and alcohols.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Halogenated and alkylated derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex fluorinated molecules, which are valuable in various chemical processes. Biology: It serves as a building block for the development of bioactive molecules, including potential pharmaceuticals. Medicine: The compound's derivatives are explored for their pharmacological properties, such as antimicrobial and anticancer activities. Industry: It is utilized in the production of agrochemicals, where its fluorinated structure imparts desirable properties such as increased stability and efficacy.

Mechanism of Action

The mechanism by which 2-Chloro-3-[2,6-dichloro-4-(trifluoromethyl)phenyl]propanenitrile exerts its effects depends on its specific application. For instance, in pharmaceuticals, the compound may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

  • 2,4-Dichloro-6-(trifluoromethyl)aniline: This compound shares the trifluoromethyl group and chlorine substituents but differs in its amine functionality.

  • 2,6-Dichloro-4-(trifluoromethyl)pyridine: Another structurally similar compound with a pyridine ring instead of a benzene ring.

Uniqueness: 2-Chloro-3-[2,6-dichloro-4-(trifluoromethyl)phenyl]propanenitrile is unique due to its combination of halogen and trifluoromethyl groups, which impart distinct chemical and physical properties compared to other similar compounds. These properties make it particularly useful in specific applications where stability and reactivity are critical.

Properties

IUPAC Name

2-chloro-3-[2,6-dichloro-4-(trifluoromethyl)phenyl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl3F3N/c11-6(4-17)3-7-8(12)1-5(2-9(7)13)10(14,15)16/h1-2,6H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWKIBZOADQKKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)CC(C#N)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl3F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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